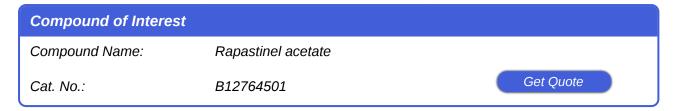


Application Notes and Protocols for Electrophysiology Studies of Rapastinel Acetate-Induced LTP

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel acetate (formerly known as GLYX-13) is a tetrapeptide with a unique mechanism of action as a glycine-site partial agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] [4][5] It has demonstrated rapid and long-lasting antidepressant effects in both preclinical and clinical studies. A key aspect of its therapeutic potential is believed to be its ability to modulate synaptic plasticity, particularly through the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols for studying Rapastinel acetate-induced LTP in ex vivo brain slices, offering a valuable tool for researchers investigating its neurophysiological effects.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of **Rapastinel acetate** on LTP.

Table 1: Effective Concentrations of **Rapastinel Acetate** for LTP Enhancement



Brain Region	Concentration	Observation	Reference
Medial Prefrontal Cortex (mPFC)	30 - 100 nM	Associated with antidepressant-like efficacy and enhancement of NMDAR-dependent neuronal intracellular calcium mobilization.	
Medial Prefrontal Cortex (mPFC)	100 nM	Increased NMDAR- mediated excitatory postsynaptic currents (EPSCs) and enhanced the magnitude of LTP.	
Hippocampus & mPFC	1 μΜ	Showed an optimal increase in [3H]MK-801 binding, indicating NMDA receptor modulation.	
Medial Prefrontal Cortex (mPFC)	1 μΜ	Reduced LTP magnitude, suggesting a biphasic dose-response.	

Table 2: Stimulation Parameters for LTP Induction in Rapastinel Studies



Brain Region	Stimulation Protocol	Details	Reference
Medial Prefrontal Cortex (mPFC)	Theta-burst stimulation (TBS)	10 bursts at 5Hz of 4 pulses at 100 Hz, given at 30s intervals.	
Hippocampus (CA1)	High-frequency stimulation (HFS)	Three trains of 100 pulses at 100 Hz with a 10-minute inter-train interval.	
Medial Prefrontal Cortex (mPFC)	Not specified	General LTP induction protocols.	

Table 3: Magnitude and Duration of Rapastinel Acetate-Induced LTP Enhancement

Brain Region	Rapastinel Dose/Concentr ation	Magnitude of LTP Enhancement	Duration of Effect	Reference
Hippocampus & mPFC	3 mg/kg IV (in vivo)	Significantly enhanced	Persisted for at least 2 weeks post-dosing.	
Hippocampus	3 mg/kg IV (in vivo)	Sustained enhancement with biweekly dosing	At least 8 weeks.	
Medial Prefrontal Cortex (mPFC)	100 nM (in vitro)	Significantly increased	Acute application during recording.	-

Experimental Protocols

Protocol 1: Ex Vivo Slice Preparation for LTP Recording

This protocol describes the preparation of acute hippocampal or medial prefrontal cortex (mPFC) slices from rodents for electrophysiological recordings.



Materials:

- Rodent (rat or mouse)
- Anesthesia (e.g., isoflurane)
- Dissection tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Ice-cold cutting solution (ACSF with modifications)
- Standard Artificial Cerebrospinal Fluid (ACSF)
- Carbogen gas (95% O2 / 5% CO2)
- · Recovery chamber

Procedure:

- Anesthetize the animal deeply according to approved institutional protocols.
- Perform decapitation and rapidly dissect the brain.
- Submerge the brain in ice-cold, carbogen-gassed cutting solution. A typical cutting solution
 may be a modified ACSF with low calcium and high magnesium to reduce excitotoxicity.
- Trim the brain to isolate the region of interest (hippocampus or mPFC).
- Mount the brain block onto the vibratome stage.
- Cut coronal or sagittal slices (typically 300-400 μm thick) in the ice-cold cutting solution.
- Transfer the slices to a recovery chamber containing standard ACSF continuously bubbled with carbogen.
- Allow slices to recover at 32-34°C for at least 30 minutes, then maintain them at room temperature for at least 1 hour before recording.



Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction

This protocol details the procedure for recording fEPSPs and inducing LTP in prepared brain slices.

Materials:

- Prepared brain slices
- Recording chamber with perfusion system
- Micromanipulators
- Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)
- Amplifier and data acquisition system
- Standard ACSF
- · Rapastinel acetate stock solution
- LTP induction stimulator

Procedure:

- Transfer a slice to the recording chamber and continuously perfuse with carbogenated ACSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (31-34°C).
- Position the stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 hippocampus, or layer 2/3 for layer 5 mPFC).
- Place the recording electrode in the dendritic field where the synaptic response is generated (e.g., stratum radiatum of CA1).
- Baseline Recording:
 - Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke a baseline fEPSP.



- Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
- Record a stable baseline for at least 20-30 minutes.

Rapastinel Acetate Application:

- Switch the perfusion to ACSF containing the desired concentration of Rapastinel acetate (e.g., 100 nM).
- Allow the drug to perfuse for at least 20 minutes before LTP induction.

LTP Induction:

Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
 A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms interburst interval.

Post-Induction Recording:

 Immediately following the induction protocol, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

Data Analysis:

- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- LTP is typically quantified as the percentage increase in the fEPSP slope during the last
 10 minutes of the post-induction recording period compared to the baseline.

Visualizations Signaling Pathway of Rapastinel-Mediated LTP



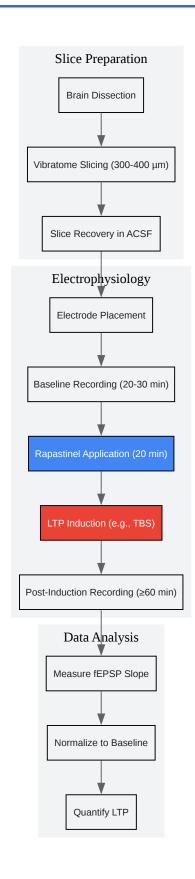


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Caption: Proposed signaling pathway for **Rapastinel acetate**-induced LTP enhancement.

Experimental Workflow for Rapastinel LTP Studies





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Caption: Experimental workflow for investigating Rapastinel acetate's effect on LTP.



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